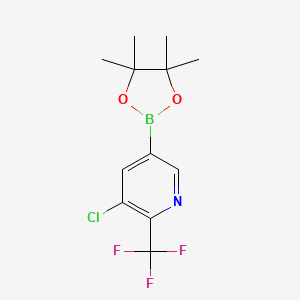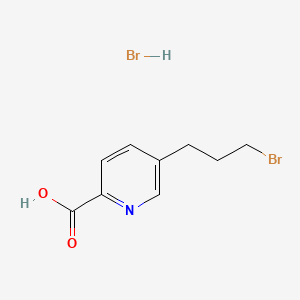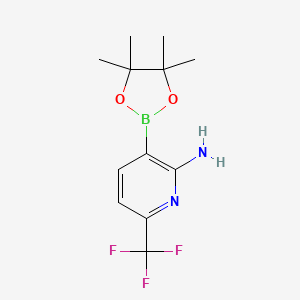![molecular formula C10H11FO2 B13454564 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one CAS No. 1805765-40-5](/img/structure/B13454564.png)
1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one is an organic compound characterized by the presence of a fluorine atom, a hydroxymethyl group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one typically involves the introduction of the fluorine atom and the hydroxymethyl group onto the phenyl ring, followed by the formation of the propan-2-one moiety. Common synthetic routes include:
Electrophilic Aromatic Substitution: Introduction of the fluorine atom via electrophilic fluorination.
Hydroxymethylation: Introduction of the hydroxymethyl group using formaldehyde and a base.
Formation of Propan-2-one Moiety: This can be achieved through various methods, including the use of acetone derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-[3-Fluoro-4-(carboxymethyl)phenyl]propan-2-one.
Reduction: Formation of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-[3-Chloro-4-(hydroxymethyl)phenyl]propan-2-one
- 1-[3-Bromo-4-(hydroxymethyl)phenyl]propan-2-one
- 1-[3-Methyl-4-(hydroxymethyl)phenyl]propan-2-one
Uniqueness: 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
1805765-40-5 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-[3-fluoro-4-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11FO2/c1-7(13)4-8-2-3-9(6-12)10(11)5-8/h2-3,5,12H,4,6H2,1H3 |
InChI Key |
PZEFMHONPUAQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
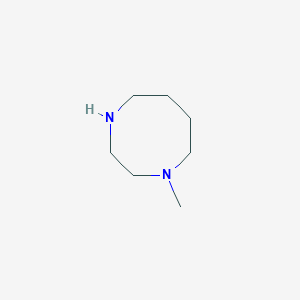
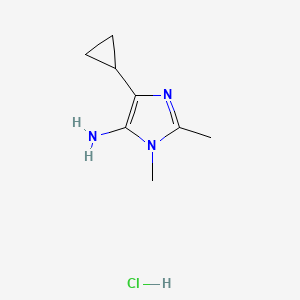
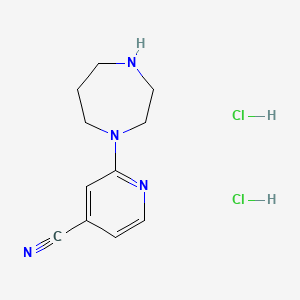
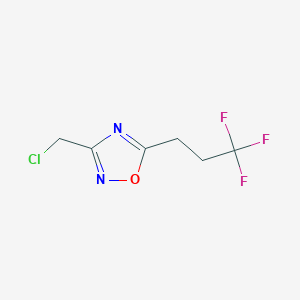
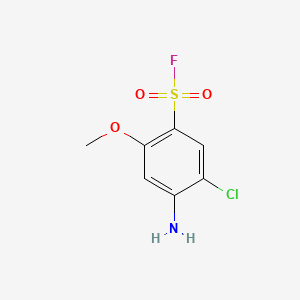
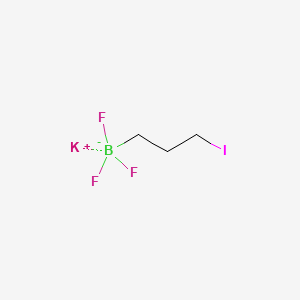
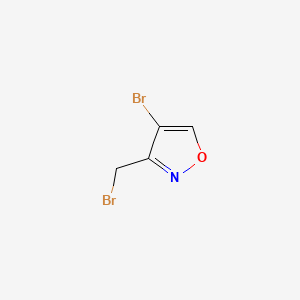
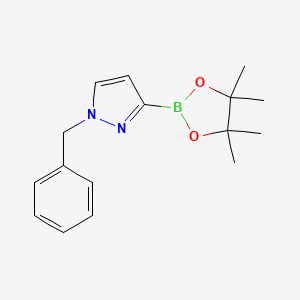
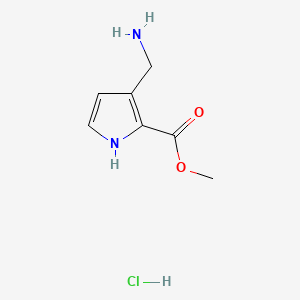
![5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
